![molecular formula C10H5BrClN3O B12539061 3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine CAS No. 674297-92-8](/img/structure/B12539061.png)
3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family
Vorbereitungsmethoden
The synthesis of 3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole and pyrimidine derivatives under specific conditions. For example, the reaction of 3-bromo-1H-pyrazole with 2-chloro-3-furan-2-yl-pyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) can yield the desired compound . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Analyse Chemischer Reaktionen
3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. For instance, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide or potassium thiolate.
Oxidation and Reduction: The furan ring can be subjected to oxidation reactions using oxidizing agents like potassium permanganate, leading to the formation of furan-2,3-dione derivatives. Reduction reactions can also be performed on the pyrazolo[1,5-a]pyrimidine core using reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy. The compound’s ability to inhibit CDK2/cyclin A2 has been particularly noted.
Biological Studies: The compound has been used in studies exploring its effects on cell cycle progression and apoptosis induction in cancer cells.
Wirkmechanismus
The mechanism of action of 3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as CDK2/cyclin A2. By binding to the active site of these enzymes, the compound inhibits their activity, leading to disruption of cell cycle progression and induction of apoptosis in cancer cells . The molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity through CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with significant biological activity, particularly in cancer treatment.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
674297-92-8 |
|---|---|
Molekularformel |
C10H5BrClN3O |
Molekulargewicht |
298.52 g/mol |
IUPAC-Name |
3-bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H5BrClN3O/c11-6-5-13-15-9(12)4-7(14-10(6)15)8-2-1-3-16-8/h1-5H |
InChI-Schlüssel |
USQWNIQBFNUEIY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=C1)C2=NC3=C(C=NN3C(=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


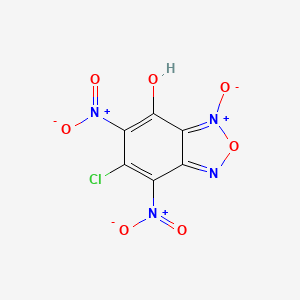
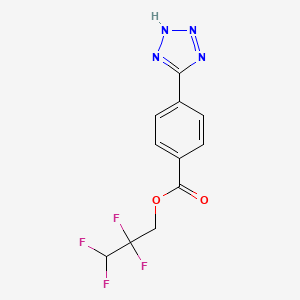
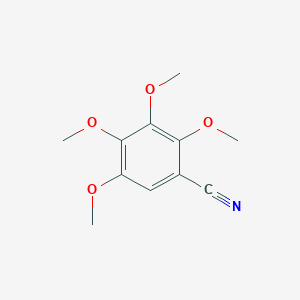
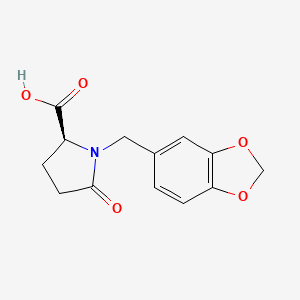
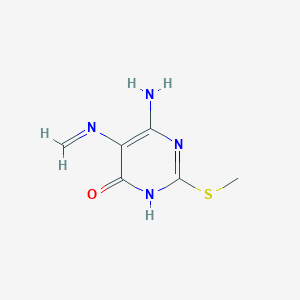
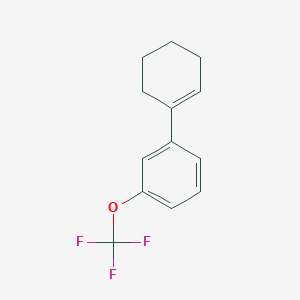
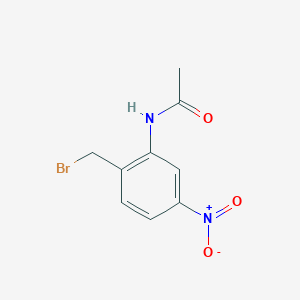
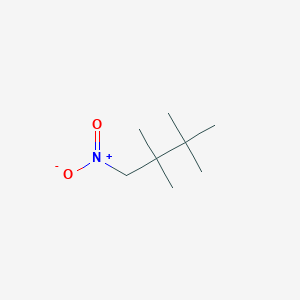
![4-[Bis(4-methylphenyl)methylidene]-5-methyl-3,4-dihydro-2H-pyrrole](/img/structure/B12539045.png)
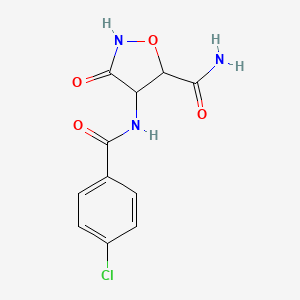


![2(3H)-Furanone, dihydro-5-methyl-5-[(1R)-4-methyl-3-cyclohexen-1-yl]-](/img/structure/B12539073.png)
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
